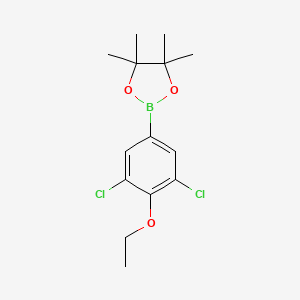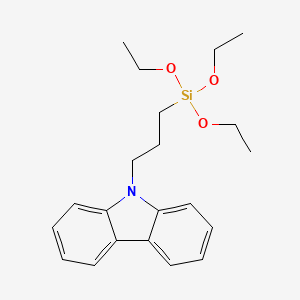
(9-Carbazolylpropyl)triethoxysilane, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triethoxysilane compounds can be achieved through direct reactions between ethanol and silicon, catalyzed by CuCl and metallic Cu0 nanoparticles in a fixed-bed reactor . The selective synthesis of triethoxysilane and tetraethoxysilane is influenced by the pretreatment temperature of the CuCl/Si mixture .Molecular Structure Analysis
The molecular structure of “(9-Carbazolylpropyl)triethoxysilane, 95%” is represented by the formula C21H29NO3Si.Chemical Reactions Analysis
Silane coupling agents, such as “(9-Carbazolylpropyl)triethoxysilane, 95%”, are known to introduce functional groups onto the surfaces of particles . They contain both organic functional and alkoxy groups in one molecule. The silanol group forms from the alkoxy group via hydrolysis .Scientific Research Applications
Silyl Protecting and Derivatisation Reagents
Organosilanes, such as (9-Carbazolylpropyl)triethoxysilane, are often used as silyl protecting and derivatisation reagents . They are frequently employed to protect alcohols and phenols, but have also found application in the protection of amines, carboxylic acids, amides, thiols, and alkynes .
Organosilanes as Reducing Agents
Organosilanes can act as reducing agents in various chemical reactions . The reducing properties of organosilanes can be utilized in a wide range of organic synthesis processes .
Silanes in Cross-coupling Chemistry
Silanes, including (9-Carbazolylpropyl)triethoxysilane, play a crucial role in cross-coupling chemistry . They can be used to stabilize α-Carbanions and β-Carbocations .
Allylsilanes Used to Stabilize α-Carbanions and β-Carbocations
Allylsilanes are used to stabilize α-Carbanions and β-Carbocations . This stabilization is crucial in many organic synthesis processes .
Nanoparticle Fabrication
Functionalized silica nanoparticles, which can be produced using silane agents like (9-Carbazolylpropyl)triethoxysilane, have been used in various applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Carbon Modification
Silane agents, such as (9-Carbazolylpropyl)triethoxysilane, can be used to modify carbon derived from various sources . This modification process results in the formation of new compounds with potentially useful properties .
Safety and Hazards
properties
IUPAC Name |
3-carbazol-9-ylpropyl(triethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3Si/c1-4-23-26(24-5-2,25-6-3)17-11-16-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h7-10,12-15H,4-6,11,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVYIPWLBNFVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazolepropyltriethoxysilane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)

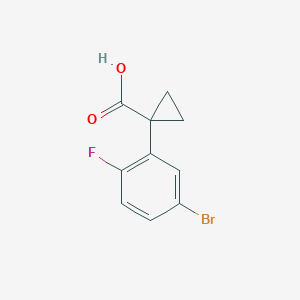
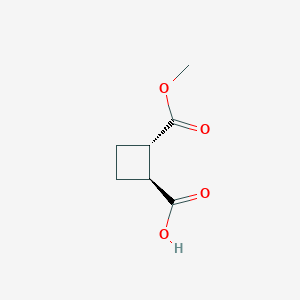
![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate](/img/structure/B6358039.png)
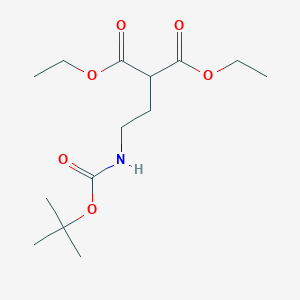
![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)
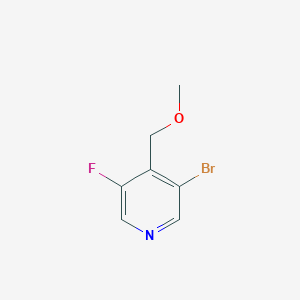
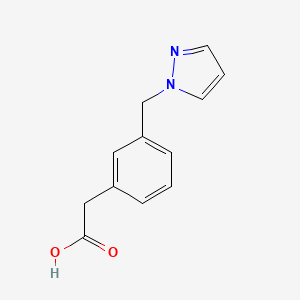
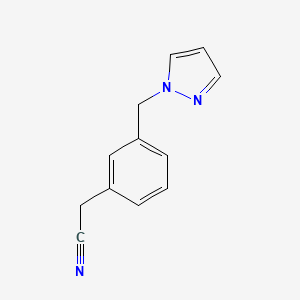
![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6358083.png)

